![molecular formula C6H6IN3O B2699122 (5-Iodopyridin-2-yl)urea CAS No. 338962-84-8](/img/structure/B2699122.png)
(5-Iodopyridin-2-yl)urea
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Overview
Description
(5-Iodopyridin-2-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is an important building block in the synthesis of other compounds and has been extensively studied for its biological and chemical properties. In
Scientific Research Applications
Synthesis of Unsymmetrical Ureas
“(5-Iodopyridin-2-yl)urea” can be used in the synthesis of unsymmetrical ureas . A protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units has been developed, relying on metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions .
Development of Potential ASK1 Inhibitors
The compound can be used in the development of potential ASK1 inhibitors . The reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms, as well as diverse functionalities including variant ring strain and chiral substrates, and could be easily scaled up to yield bulk amounts of triazole attaching pyridyl ureas as potential ASK1 inhibitors .
Computational Studies
“(5-Iodopyridin-2-yl)urea” can be used in computational studies . Theoretical DFT computational studies were compared to the initial experimental data supporting a plausible mechanism for the process, from which the relative merits of different mechanistic schemes for direct urea formation could be assessed .
Anticancer Agents
“(5-Iodopyridin-2-yl)urea” can be used in the development of anticancer agents . Small molecules possessing pyridine and urea moieties have been reported in many of the currently available anticancer agents, especially VEGFR2 inhibitors .
Design and Synthesis of Novel Anticancer Agents
The compound can be used in the design and synthesis of novel anticancer agents . A rational design approach was employed to create hybrid small molecules combining urea and pyridine .
In Vitro Testing Against Cancer Cell Lines
“(5-Iodopyridin-2-yl)urea” can be used in in vitro testing against cancer cell lines . These synthesized compounds underwent in vitro testing against breast and colon cancer cell lines, revealing potent submicromolar anticancer activity .
Mechanism of Action
Mode of Action
It is known that urea derivatives can inhibit enzymes like human monoamine oxidase-a (hmao-a), human monoamine oxidase-b (hmao-b), acetylcholinesterase (ache), and butyrylcholinesterase (buche) . Therefore, (5-Iodopyridin-2-yl)urea might interact with its targets in a similar manner, leading to changes in their activity.
Biochemical Pathways
Urea cycle disorders have been associated with liver involvement, such as acute liver failure or steatotic-like disease, which may evolve toward cirrhosis . Therefore, it is possible that (5-Iodopyridin-2-yl)urea may affect similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 26304 , which could influence its absorption, distribution, metabolism, and excretion in the body. These properties would ultimately impact the bioavailability of (5-Iodopyridin-2-yl)urea.
Result of Action
Compounds with pyridine and urea moieties have shown potent submicromolar anticancer activity against breast and colon cancer cell lines . Therefore, it is plausible that (5-Iodopyridin-2-yl)urea may have similar effects.
properties
IUPAC Name |
(5-iodopyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECXLFKXFJEPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Iodopyridin-2-yl)urea |
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